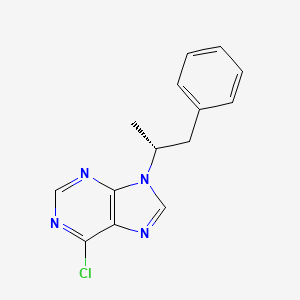
Purine, 6-chloro-9-(d-1-methylphenethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purine, 6-chloro-9-(d-1-methylphenethyl)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a d-1-methylphenethyl group at the 9th position of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(d-1-methylphenethyl)- typically involves the chlorination of purine at the 6th position followed by the introduction of the d-1-methylphenethyl group at the 9th position. One common method involves the use of 6-chloropurine as a starting material. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Purine, 6-chloro-9-(d-1-methylphenethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various purine derivatives with different functional groups at the 6th position.
科学研究应用
Purine, 6-chloro-9-(d-1-methylphenethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Purine, 6-chloro-9-(d-1-methylphenethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular functions. For example, purine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can result in the suppression of cell proliferation .
相似化合物的比较
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position.
9-Benzylpurine: A derivative with a benzyl group at the 9th position.
6-Methylpurine: A derivative with a methyl group at the 6th position.
Comparison: Purine, 6-chloro-9-(d-1-methylphenethyl)- is unique due to the presence of both the chlorine atom and the d-1-methylphenethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
73972-53-9 |
|---|---|
分子式 |
C14H13ClN4 |
分子量 |
272.73 g/mol |
IUPAC 名称 |
6-chloro-9-[(2R)-1-phenylpropan-2-yl]purine |
InChI |
InChI=1S/C14H13ClN4/c1-10(7-11-5-3-2-4-6-11)19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-10H,7H2,1H3/t10-/m1/s1 |
InChI 键 |
AWGWIELXCODGMV-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















